molecular formula C17H18BrNO4S B11648758 Ethyl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11648758
M. Wt: 412.3 g/mol
InChI Key: DWUBPYHLAKAGSW-UHFFFAOYSA-N
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Description

ETHYL 2-(5-BROMOFURAN-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a bromofuran amide group, a tetrahydrobenzothiophene ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-BROMOFURAN-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the bromofuran amide and the tetrahydrobenzothiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include bromine, furan, and various amines and esters. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. This allows for the efficient production of the compound with consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-BROMOFURAN-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may have different properties and applications.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The bromine atom in the bromofuran group can be substituted with other functional groups, leading to the formation of new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can lead to a variety of new derivatives.

Scientific Research Applications

ETHYL 2-(5-BROMOFURAN-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-BROMOFURAN-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The bromofuran amide group and the tetrahydrobenzothiophene ring are believed to play key roles in its biological activity. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

ETHYL 2-(5-BROMOFURAN-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL (2S)-2-{2-[4-(5-BROMOFURAN-2-AMIDO)PHENYL]ACETAMIDO}PROPANOATE: This compound has a similar bromofuran amide group but differs in its overall structure and functional groups.

  • ETHYL 2-(5-BROMOFURAN-2-AMIDO)-6,6-DIOXO-4H,5H,7H-1,6$l{6}-THIENO[2,3-C][1$l{6}]THIOPYRAN-3-CARBOXYLATE : This compound contains a similar bromofuran amide group but has different ring structures and functional groups.

The uniqueness of ETHYL 2-(5-BROMOFURAN-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18BrNO4S

Molecular Weight

412.3 g/mol

IUPAC Name

ethyl 2-[(5-bromofuran-2-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H18BrNO4S/c1-3-22-17(21)14-10-5-4-9(2)8-12(10)24-16(14)19-15(20)11-6-7-13(18)23-11/h6-7,9H,3-5,8H2,1-2H3,(H,19,20)

InChI Key

DWUBPYHLAKAGSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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